molecular formula C24H32N2O4 B075290 Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate CAS No. 1448-62-0

Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate

Cat. No. B075290
CAS RN: 1448-62-0
M. Wt: 412.5 g/mol
InChI Key: MWWKZZZOWHMXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate, commonly known as HMDI, is a chemical compound that is widely used in scientific research applications. It is a bifunctional crosslinking agent that is used to link proteins and other biomolecules together. HMDI is a highly reactive compound that is capable of forming covalent bonds with amino and hydroxyl groups in proteins, peptides, and other biomolecules. This property makes it an important tool in the field of biochemistry and molecular biology.

Mechanism Of Action

HMDI works by forming covalent bonds between amino and hydroxyl groups in proteins and other biomolecules. The reaction between HMDI and these groups results in the formation of a stable crosslink, which can be used to link two or more biomolecules together. The crosslinking reaction is highly specific and can be controlled by varying the concentration of HMDI and the reaction conditions.

Biochemical And Physiological Effects

HMDI has been shown to have minimal biochemical and physiological effects on cells and tissues. It is considered to be a safe and non-toxic compound that can be used in a variety of applications. However, it is important to note that the use of HMDI in vivo has not been extensively studied, and caution should be exercised when using HMDI in animal models.

Advantages And Limitations For Lab Experiments

The use of HMDI as a crosslinking agent has several advantages over other crosslinking agents. HMDI is highly specific and can be used to crosslink proteins and other biomolecules without affecting their biological activity. It is also a relatively simple and easy-to-use compound that can be synthesized in a laboratory setting. However, HMDI has some limitations as well. It is a highly reactive compound that can be difficult to handle, and its use requires careful attention to safety protocols.

Future Directions

There are several future directions for the use of HMDI in scientific research. One area of interest is the development of new protein conjugates for use in drug delivery and imaging applications. HMDI can be used to link proteins and other biomolecules together, creating new conjugates with unique properties. Another area of interest is the study of protein-protein interactions using HMDI. HMDI can be used to crosslink proteins together, allowing for the study of protein-protein interactions in a controlled setting. Finally, the use of HMDI in the study of protein-DNA interactions is an area of active research. HMDI can be used to crosslink proteins to DNA, allowing for the study of protein-DNA interactions in vitro.

Synthesis Methods

HMDI is synthesized by the reaction of 4,4'-diaminodiphenylmethane with diethyl hexanedioate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of HMDI as the main product. The synthesis of HMDI is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

HMDI is widely used in scientific research applications as a crosslinking agent for proteins and other biomolecules. It is commonly used in the study of protein-protein interactions, protein-ligand interactions, and protein-DNA interactions. HMDI is also used in the preparation of protein conjugates, which are used in a variety of applications such as drug delivery, imaging, and diagnostics.

properties

IUPAC Name

ethyl 4-[6-[4-(C-ethoxycarbonimidoyl)phenoxy]hexoxy]benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-3-27-23(25)19-9-13-21(14-10-19)29-17-7-5-6-8-18-30-22-15-11-20(12-16-22)24(26)28-4-2/h9-16,25-26H,3-8,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWKZZZOWHMXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932414
Record name Diethyl 4,4'-[hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate

CAS RN

1448-62-0
Record name Benzenecarboximidic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, diethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 4,4'-(hexamethylenebis(oxy))dibenzimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 4,4'-[hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate
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